
Preclinical Profile of UT-155: A Novel Selective
Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: UT-155

Cat. No.: B611605 Get Quote

A Technical Overview for Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for UT-155, a

novel selective androgen receptor degrader (SARD) developed for the potential treatment of

castration-resistant prostate cancer (CRPC). UT-155 represents a promising therapeutic

strategy by not only antagonizing the androgen receptor (AR) but also inducing its degradation,

including clinically relevant splice variants.

Core Mechanism of Action
UT-155 is a small molecule designed to bind to the androgen receptor and induce its

degradation through the ubiquitin-proteasome pathway.[1][2][3] This dual mechanism of

antagonism and degradation offers a potential advantage over traditional anti-androgen

therapies, which can be rendered ineffective by AR mutations or the emergence of AR splice

variants that lack the ligand-binding domain (LBD).[4][5][6]

Key features of UT-155's mechanism include:

Dual Binding Specificity: UT-155 binds to both the C-terminal ligand-binding domain (LBD)

and the N-terminal activation function-1 (AF-1) domain of the androgen receptor.[4][5][6] The

targeting of the AF-1 domain is a novel approach for inducing degradation.[4][5]

Degradation of Wild-Type and Splice Variant AR: Preclinical studies have demonstrated that

UT-155 effectively promotes the degradation of both full-length AR and the constitutively
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active AR splice variant 7 (AR-V7).[4] This is a critical feature, as AR-V7 is a known driver of

resistance to current anti-androgen therapies.

Proteasome-Dependent Degradation: The degradation of the androgen receptor induced by

UT-155 is dependent on the proteasome pathway.[1][2][4] Inhibition of the proteasome can

reverse the UT-155-mediated reduction in AR levels.[4]

Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical evaluations of UT-
155.

Binding Affinity and Antagonistic Activity

Parameter Value

AR-LBD Binding Ki 267 nM[6]

Inhibition of AR Transactivation (vs. R1881) Potent inhibition[6]

Inhibition of PSA and FKBP5 Gene Expression

(LNCaP cells)
5-10 fold more potent than enzalutamide[4]

Androgen Receptor Degradation

Cell Line Effect

LNCaP (prostate cancer) Reduction in AR protein levels[4][6]

22RV1 (prostate cancer, expresses AR and AR-

V7)
Degradation of both full-length AR and AR-V7[4]

Time Course of Degradation (LNCaP cells, 10

µM UT-155)

10 hours Over 50% reduction in AR levels[4]
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Selectivity

Target Effect

Progesterone Receptor (PR) and Estrogen

Receptor (ER) (T47D cells)
No reduction in expression[4]

Kinase Panel No significant inhibition of kinase activity[4]

Experimental Protocols
Detailed methodologies for the key experiments are outlined below.

Cell Lines and Culture
LNCaP, 22RV1, and T47D cells were used in the described experiments.[4]

For experiments in an androgen-independent state, cells were maintained in charcoal-

stripped serum (CSS)-containing medium.[4]

Western Blotting for Protein Expression
Cell Treatment: Cells were treated with specified concentrations of UT-155 or vehicle control

for the indicated times.[4][7]

Protein Extraction: Following treatment, cells were harvested and protein was extracted.[4][7]

Electrophoresis and Transfer: Protein lysates were subjected to SDS-PAGE and transferred

to a membrane.

Antibody Incubation: Membranes were incubated with primary antibodies against the

androgen receptor (AR-N20), progesterone receptor (PR), estrogen receptor (ER), and actin

(as a loading control).[4][7]

Detection: Following incubation with appropriate secondary antibodies, protein bands were

visualized using a suitable detection method.

Gene Expression Analysis (Real-Time PCR)
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Cell Treatment: LNCaP cells were maintained in CSS-containing medium and then treated

with vehicle or UT-155 in the presence of 0.1 nM R1881 for 24 hours.[7]

RNA Isolation: Total RNA was isolated from the treated cells.[7]

Reverse Transcription: RNA was reverse transcribed to cDNA.

Real-Time PCR: Quantitative PCR was performed to measure the expression levels of PSA,

FKBP5, and AR, with GAPDH used as a normalization control.[4][7]

AR Transactivation Assay (Luciferase Reporter Assay)
Cell Transfection: HEK-293 cells were co-transfected with plasmids for human AR, a

glucocorticoid response element (GRE)-driven luciferase reporter (GRE-LUC), and a CMV-

driven Renilla luciferase for normalization.[4][6]

Cell Treatment: 24 hours after transfection, cells were treated with varying doses of UT-155
in the presence of 0.1 nM R1881.[4]

Luciferase Assay: 48 hours after transfection, a dual-luciferase assay was performed to

measure the activity of both firefly (GRE-LUC) and Renilla luciferases.[4] The ratio of firefly

to Renilla luciferase activity was calculated to determine AR transactivation.

Cycloheximide Chase Assay for Protein Degradation
Cell Plating: LNCaP cells were plated in growth medium.[4]

Cell Treatment: Cells were treated with 10 µM UT-155, 50 µM cycloheximide (a protein

synthesis inhibitor), or a combination of both for various time points.[4][7]

Protein Analysis: Cells were harvested at the indicated times, and protein levels of AR and

actin were analyzed by Western blot.[4][7]

Visualized Pathways and Workflows
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Mechanism of Action of UT-155 SARD
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Caption: Mechanism of UT-155 action on androgen receptor degradation.
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Workflow for Assessing UT-155 Induced AR Degradation

Prostate Cancer Cells
(e.g., LNCaP, 22RV1)

Treat with UT-155
(Dose-response or Time-course) Vehicle Control

Harvest Cells & Lyse

Western Blot Analysis

Probe with Antibodies
(Anti-AR, Anti-Actin)

Quantify AR Protein Levels

Click to download full resolution via product page

Caption: Experimental workflow for AR degradation analysis.
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Logical Comparison: SARD vs. Traditional Antagonist
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Caption: SARD mechanism compared to traditional AR antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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